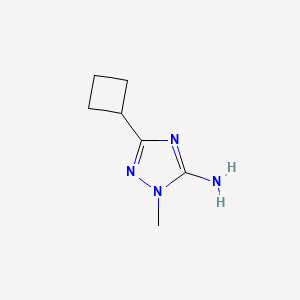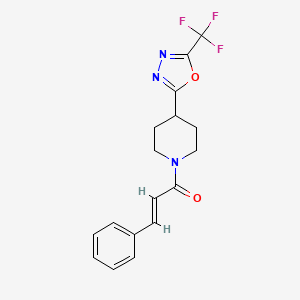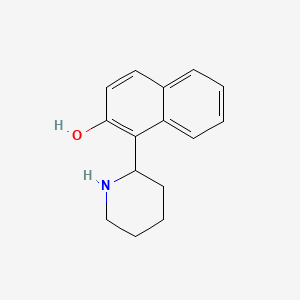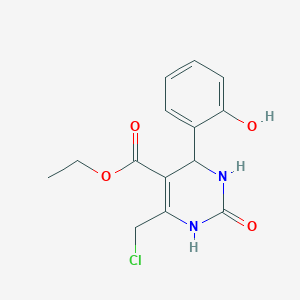
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a cyclohexane carboxamide group
作用機序
Target of Action
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide is a pyrrolidine derivative containing a pyrimidine ring . This compound has been found to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The interaction of this compound with its targets leads to various changes in cellular processes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . Its inhibition of various enzymes alters their respective biochemical pathways, leading to changes in cellular functions .
Biochemical Pathways
This compound affects several biochemical pathways through its interaction with different targets. For instance, by inhibiting phosphodiesterase type 5, it can influence the cyclic guanosine monophosphate (cGMP) pathway . Its modulation of the insulin-like growth factor 1 receptor can impact insulin signaling . .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the cellular context. For example, its antagonistic action on the vanilloid receptor 1 can lead to analgesic effects . Its inhibitory action on various enzymes can result in changes in cellular functions, such as cell proliferation and apoptosis .
生化学分析
Biochemical Properties
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar compound, have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They can also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism . For example, it has been shown to have antioxidative and antibacterial properties, and can influence the cell cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This method allows for the formation of the pyrrolidine ring and the pyrimidine ring in a single step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for cyclization reactions, and various oxidizing and reducing agents for modification of functional groups. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the pyrrolidine or pyrimidine rings, while substitution reactions can introduce new functional groups into the compound.
科学的研究の応用
N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
類似化合物との比較
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: This compound shares the pyrrolidine and pyrimidine rings but lacks the cyclohexanecarboxamide group.
N-(pyridin-2-yl)amides: These compounds have a similar amide linkage but feature a pyridine ring instead of a pyrimidine ring.
Pyrrolidine derivatives: Various pyrrolidine derivatives are used in medicinal chemistry and share some structural similarities with N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)cyclohexanecarboxamide.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring, a pyrimidine ring, and a cyclohexanecarboxamide group. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c21-15(13-6-2-1-3-7-13)18-12-14-8-9-17-16(19-14)20-10-4-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDWSVKOKBOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=NC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-1-naphthamide](/img/structure/B2612496.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2612497.png)

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2-phenylethane-1-sulfonamide](/img/structure/B2612499.png)
![(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate](/img/structure/B2612500.png)
![3-methyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2612501.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2612502.png)
![2-(2-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2612504.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diethylacetamide](/img/structure/B2612510.png)

![ethyl 2-(1-methyl-1H-pyrazole-5-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2612512.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2612513.png)
